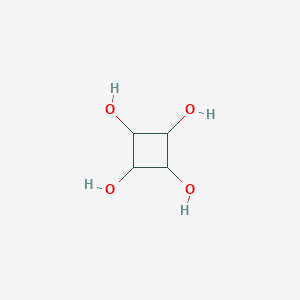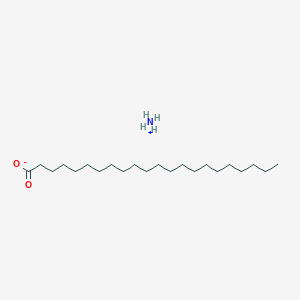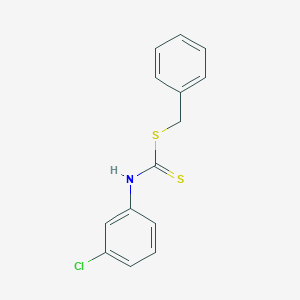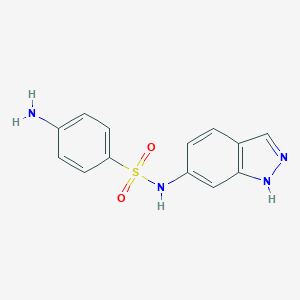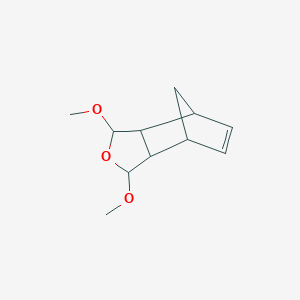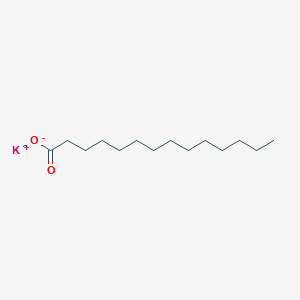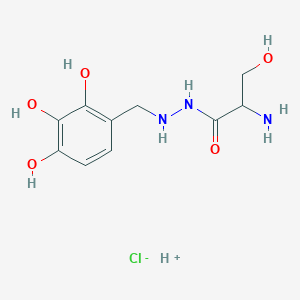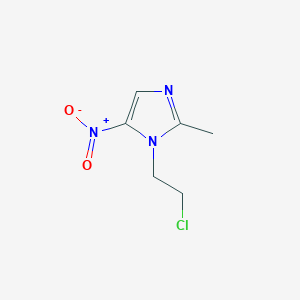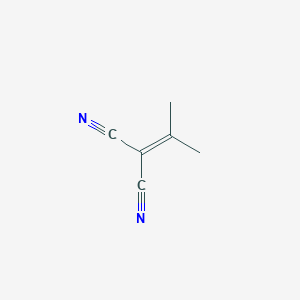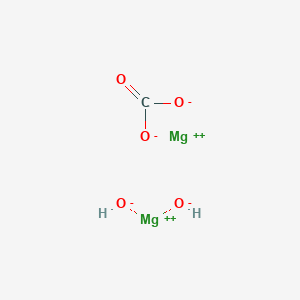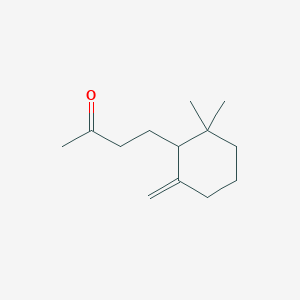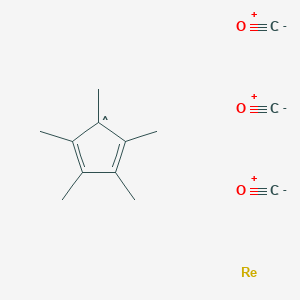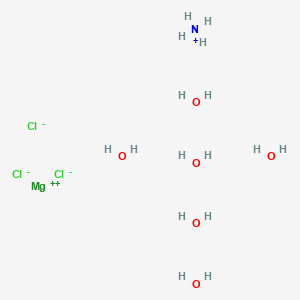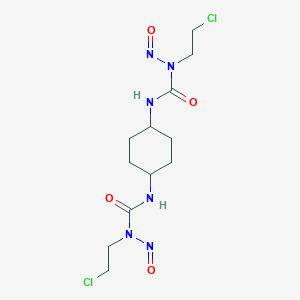
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)-, commonly known as CCNU, is a synthetic nitrosourea compound that has been extensively studied for its potential as a chemotherapeutic agent. CCNU is a potent alkylating agent that can cross the blood-brain barrier, making it an effective treatment for brain tumors.
作用機序
CCNU is a potent alkylating agent that works by cross-linking DNA strands, which prevents DNA replication and ultimately leads to cell death. CCNU is particularly effective against rapidly dividing cells, such as cancer cells.
生化学的および生理学的効果
CCNU has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, inhibit DNA replication, and induce apoptosis (programmed cell death). CCNU can also cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
実験室実験の利点と制限
CCNU has several advantages for use in lab experiments. It is a potent alkylating agent that can be used to induce DNA damage and apoptosis in cells. CCNU is also relatively stable and can be stored for long periods of time. However, CCNU has several limitations. It is highly toxic and must be handled with care. CCNU can also have off-target effects, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on CCNU. One area of research is the development of new formulations of CCNU that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from CCNU treatment. Finally, there is a need for more research on the long-term side effects of CCNU treatment, particularly in children who may be more susceptible to cognitive and developmental delays.
合成法
CCNU is synthesized by reacting 1,4-cyclohexanedione with nitrosourea and 2-chloroethylamine hydrochloride. The resulting product is purified by recrystallization.
科学的研究の応用
CCNU has been studied extensively for its potential as a chemotherapeutic agent. It has been used to treat a variety of cancers, including brain tumors, lymphomas, and multiple myeloma. CCNU is often used in combination with other chemotherapeutic agents to enhance its efficacy.
特性
CAS番号 |
13907-57-8 |
|---|---|
製品名 |
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)- |
分子式 |
C12H20Cl2N6O4 |
分子量 |
383.23 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C12H20Cl2N6O4/c13-5-7-19(17-23)11(21)15-9-1-2-10(4-3-9)16-12(22)20(18-24)8-6-14/h9-10H,1-8H2,(H,15,21)(H,16,22) |
InChIキー |
NLVXTJQYQLAKKJ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
正規SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
その他のCAS番号 |
61137-59-5 13907-57-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



